molecular formula C42H84NO2+ B12074162 N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium

N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium

Cat. No.: B12074162
M. Wt: 635.1 g/mol
InChI Key: RYOFERRMXDATKG-DQPVQCHKSA-N
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Description

1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- is a cationic lipid compound with the molecular formula C42H84NO2+. It is commonly used in the field of gene transfection and as a non-viral vector for gene therapy . This compound is known for its ability to form liposomes, which can encapsulate nucleic acids and facilitate their delivery into cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- typically involves the reaction of N,N,N-trimethyl-1-propanaminium chloride with 9-octadecen-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds . The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- involves the formation of liposomes that encapsulate nucleic acids. These liposomes fuse with the cell membrane, allowing the nucleic acids to enter the cell. The cationic nature of the compound facilitates the interaction with the negatively charged cell membrane and nucleic acids, enhancing the efficiency of gene delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- is unique due to its specific (Z,Z) configuration, which influences its physical properties and interaction with biological membranes. This configuration enhances its ability to form stable liposomes and efficiently deliver nucleic acids into cells .

Properties

Molecular Formula

C42H84NO2+

Molecular Weight

635.1 g/mol

IUPAC Name

2,3-bis[(E)-octadec-9-enoxy]propyl-trimethylazanium

InChI

InChI=1S/C42H84NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/q+1/b22-20+,23-21+

InChI Key

RYOFERRMXDATKG-DQPVQCHKSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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